

Initial Studies on C75 and Apoptosis Induction: A Technical Guide

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Compound of Interest

Compound Name: *Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid*

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Abstract

C75, a synthetic small-molecule inhibitor of fatty acid synthase (FAS), has emerged as a compound of significant interest in oncology research. Initial studies have demonstrated its potent ability to selectively induce apoptosis in a variety of cancer cell lines, where FAS is often highly expressed, while sparing normal tissues with low FAS expression.[1][2] This technical guide provides an in-depth overview of the foundational research on C75-mediated apoptosis. It details the core mechanism of action, summarizes key quantitative findings, outlines common experimental protocols for assessing its effects, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and metabolic pathways.

Core Mechanism of C75 Action

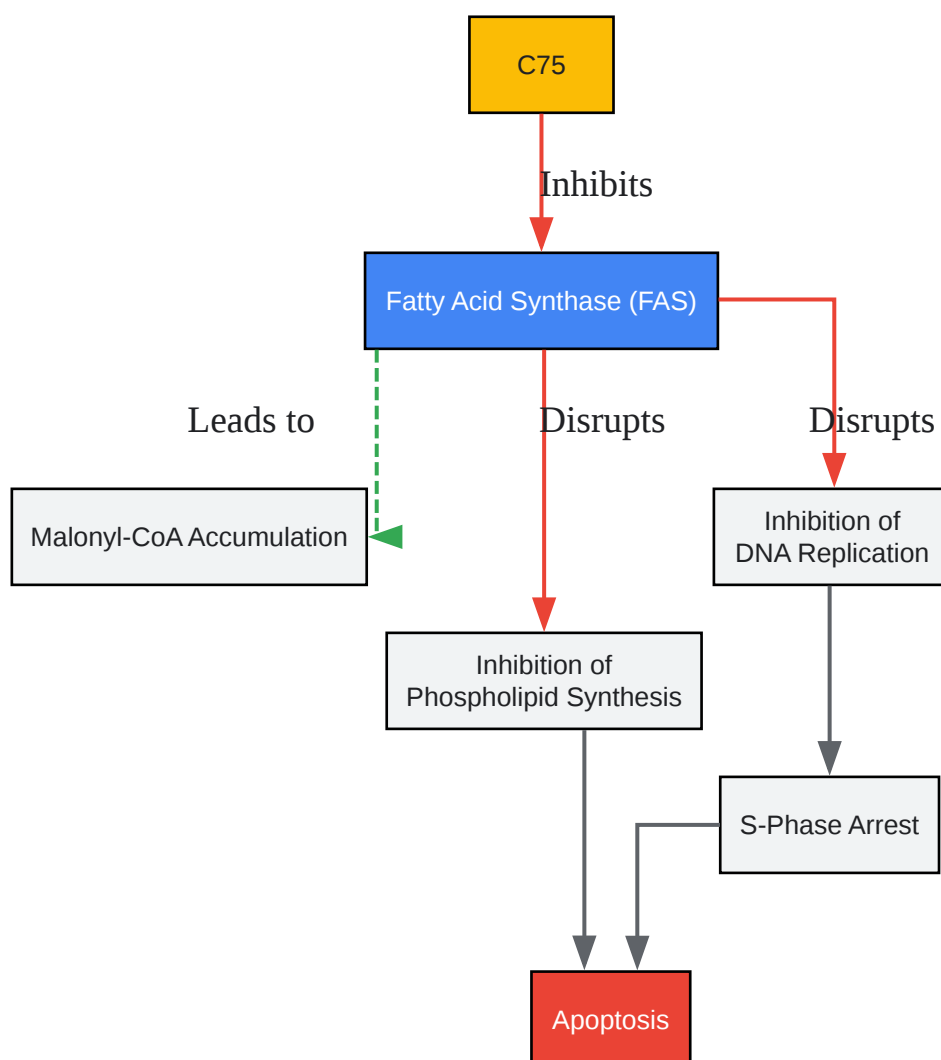
C75 is a synthetic, chemically stable inhibitor that acts as an analog of cerulenin.[3][4] Its primary mechanism involves the irreversible inhibition of fatty acid synthase (FAS), the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[3][4] In many human cancers, including breast, prostate, and colon, FAS is significantly overexpressed to meet the high lipid demand of rapidly proliferating cells.[2][4]

The inhibition of FAS by C75 leads to a rapid cascade of cellular events culminating in apoptosis. A central event is the accumulation of the FAS substrate, malonyl-CoA.[2][3] This accumulation was initially hypothesized to inhibit carnitine palmitoyltransferase-1 (CPT-1), an

enzyme critical for fatty acid oxidation, thereby creating a state of "metabolic catastrophe".[2] While the precise downstream effects are complex and may be cell-type specific, subsequent studies have shown that FAS inhibition by C75 disrupts phospholipid production, interferes with DNA replication, and ultimately triggers S-phase-specific apoptosis.[2][5][6]

Signaling Pathways in C75-Induced Apoptosis

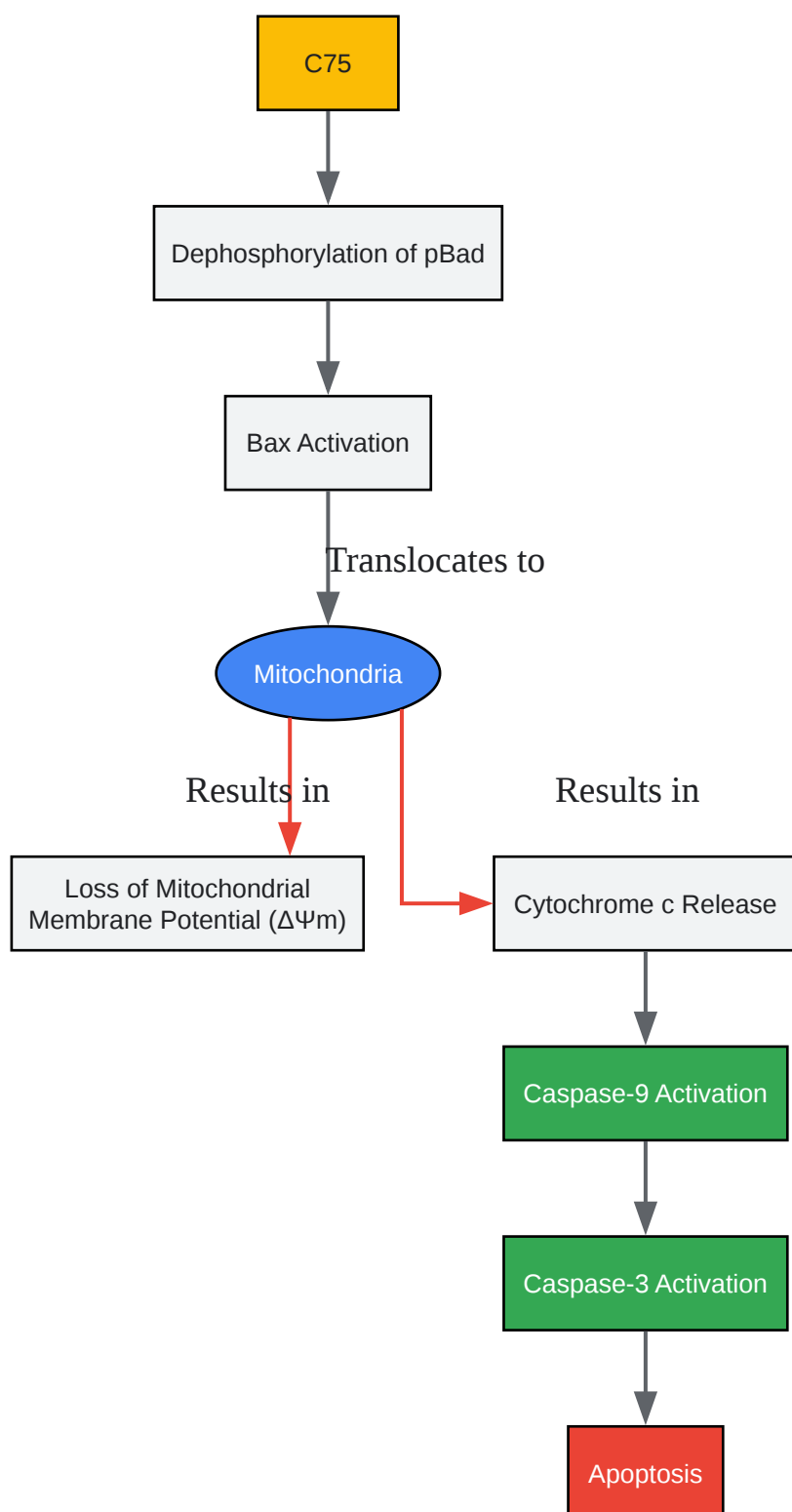
The apoptotic program initiated by C75 involves multiple interconnected signaling pathways. The process begins with the direct inhibition of FAS and culminates in the activation of the caspase cascade, a hallmark of apoptosis.



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Caption: General mechanism of C75-induced apoptosis.

Further research has elucidated that C75 predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane, the release of pro-apoptotic factors, and the subsequent activation of initiator and effector caspases.[7]



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Caption: C75-induced mitochondrial apoptotic pathway.

Quantitative Data from Initial Studies

The following tables summarize quantitative data from seminal studies investigating the effects of C75 on cancer cells.

Table 1: Effect of C75 on Cancer Cell Viability and Proliferation

Cell Line	C75 Concentration (μM)	Treatment Duration (h)	Reduction in Viability (%)	Reference
A-375 (Melanoma)	20 - 160	24 - 48	20.8 - 87.1	[1]
SUM149PT (Breast)	12.5	24	Significant Apoptosis	[8]

| SUM1315MO2 (Breast) | 10.0 | 24 | Significant Apoptosis |[8] |

Table 2: C75-Induced Inhibition of Fatty Acid Synthesis

Cell Line	C75 Concentration	Measurement	Inhibition (%)	Reference
HL-60 (Leukemia)	5 μg/ml (~17.8 μM)	[¹⁴ C]acetate incorporation into phospholipids	87	[3]

| HL-60 (Leukemia) | 5 μg/ml (~17.8 μM) | [¹⁴C]acetate incorporation into triglycerides | 89 |[3] |

Table 3: C75 Effect on Mitochondrial Membrane Potential in DLBCL Cells (24h Treatment)

Cell Line	C75 Concentration (μM)	% of Cells with Lost Potential (JC-1 Staining)	Reference
SUDHL4	25	~25%	[7]
SUDHL4	50	~40%	[7]
SUDHL5	25	~30%	[7]
SUDHL5	50	~55%	[7]
SUDHL10	25	~20%	[7]

| SUDHL10 | 50 | ~35% |[7] |

Key Experimental Protocols

The assessment of apoptosis is a critical step in evaluating the efficacy of C75. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to identify and quantify apoptotic cells.

Protocol: Annexin V & Propidium Iodide Apoptosis Assay

This protocol provides a method for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]

A. Materials and Reagents

- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI) solution
- 10X Annexin V Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Treated and control cell populations

- FACS tubes (e.g., 6 mL polystyrene round-bottom)

B. Equipment

- Flow Cytometer with appropriate lasers and filters
- Centrifuge
- Incubator
- Micropipettes

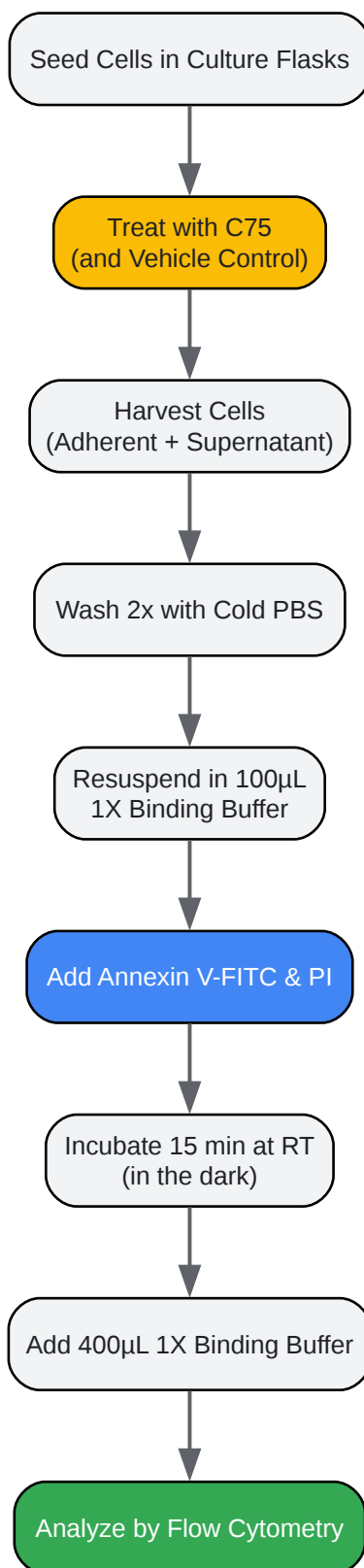
C. Step-by-Step Procedure

- Cell Preparation:
 - Seed cells at a density to achieve $\sim 1 \times 10^6$ cells per sample at the time of harvest.
 - Induce apoptosis by treating cells with the desired concentration of C75 for the specified duration. Include an untreated (vehicle) control.
- Cell Harvesting:
 - For adherent cells, collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.
 - Gently wash the adherent cells with PBS, then detach them using trypsin or a cell scraper.
 - Combine the detached cells with the collected supernatant from the previous step. For suspension cells, simply collect the entire cell culture.
- Washing:
 - Centrifuge the cell suspension at 300-400 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with cold PBS, repeating the centrifugation step each time.
- Staining:

- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μL of 1X Binding Buffer per sample. The cell concentration should be approximately 1×10^6 cells/mL.[12]
- Add 5 μL of Annexin V-FITC and 5 μL of PI solution to each 100 μL of cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
- Analysis:
 - After incubation, add 400 μL of 1X Binding Buffer to each tube.[12]
 - Analyze the samples by flow cytometry within one hour for optimal results.
 - Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.

D. Data Interpretation

- Viable Cells: Annexin V-negative and PI-negative.
- Early Apoptotic Cells: Annexin V-positive and PI-negative.[9]
- Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[9]



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Caption: Experimental workflow for the Annexin V/PI assay.

Conclusion

Initial studies on C75 have firmly established its role as a potent inducer of apoptosis in cancer cells through the inhibition of fatty acid synthase. The primary mechanism involves the disruption of lipid metabolism, leading to the activation of the intrinsic mitochondrial apoptotic pathway. The quantitative data consistently show a dose- and time-dependent cytotoxic effect across various cancer models. The experimental protocols outlined herein provide a robust framework for further investigation into C75 and other FAS inhibitors. These foundational findings have paved the way for ongoing research into the therapeutic potential of targeting metabolic pathways in cancer treatment.

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